molecular formula C26H26ClN3O5S B13715851 tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B13715851
M. Wt: 528.0 g/mol
InChI Key: OVTZHERMJIGOKJ-UHFFFAOYSA-N
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Description

The compound identified as “MFCD31699907” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered interest due to its distinctive characteristics and the potential it holds for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31699907” involves a series of chemical reactions that require precise conditions. The preparation method typically includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of “MFCD31699907”.

Industrial Production Methods: In an industrial setting, the production of “MFCD31699907” is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions: “MFCD31699907” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD31699907” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of “MFCD31699907” depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.

Scientific Research Applications

“MFCD31699907” has a wide array of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, “MFCD31699907” could be explored for its potential therapeutic effects or as a diagnostic tool. Additionally, in industry, this compound may be used in the development of new materials or as a component in various products.

Mechanism of Action

The mechanism of action of “MFCD31699907” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes or biochemical reactions

Comparison with Similar Compounds

Similar Compounds: “MFCD31699907” can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with analogous structures or functional groups.

Uniqueness: The uniqueness of “MFCD31699907” lies in its specific molecular structure and the distinct properties it exhibits

Properties

Molecular Formula

C26H26ClN3O5S

Molecular Weight

528.0 g/mol

IUPAC Name

tert-butyl 2-[[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]carbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C26H26ClN3O5S/c1-26(2,3)35-25(32)30-10-9-17-21(14-30)36-24(29-17)23(31)28-18-6-4-5-16(22(18)27)15-7-8-19-20(13-15)34-12-11-33-19/h4-8,13H,9-12,14H2,1-3H3,(H,28,31)

InChI Key

OVTZHERMJIGOKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)NC3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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